molecular formula C7H2BrF4NO2 B3038720 Benzene, 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)- CAS No. 889459-12-5

Benzene, 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)-

Cat. No. B3038720
CAS RN: 889459-12-5
M. Wt: 287.99 g/mol
InChI Key: GDXKUVVSMRFFPR-UHFFFAOYSA-N
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Description

“Benzene, 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)-” is a chemical compound with the molecular formula C7H2BrF4NO2 . It’s a benzene derivative with bromo, fluoro, nitro, and trifluoromethyl substituents attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound can be described by its IUPAC name and InChI code. The IUPAC name is 1-bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene . The InChI code is 1S/C7H2BrF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 288 . Other specific properties such as boiling point, density, and solubility are not provided in the search results .

Scientific Research Applications

  • Synthetic Utility in Organometallic Chemistry Benzene derivatives with multiple halogens and nitro groups, similar to Benzene, 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)-, are used in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has shown its utility as a versatile starting material for organometallic synthesis. This compound facilitates the formation of synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).

  • Nucleophilic Aromatic Substitution Reactions Benzene derivatives with nitro and fluoro groups are subject to nucleophilic aromatic substitution reactions. A study on 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which shares structural similarities with the compound , demonstrated its ability to undergo nucleophilic aromatic substitution with various nucleophiles, leading to novel benzenes with diverse substitution patterns (Ajenjo et al., 2016).

  • Chromatographic Analysis Isomeric halo and nitro derivatives of benzene are often analyzed using chromatographic techniques. For instance, thin-layer chromatography has been employed for analyzing various isomeric bromo-, chloro-, fluoro-, and nitro-anilines and benzenes, including those similar to Benzene, 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)-. This method helps in understanding the chromogenic behavior of such compounds (Fishbein, 1967).

  • Antimicrobial Agent Synthesis Derivatives of benzene with nitro and halogen groups, like the one , have been used in synthesizing antimicrobial agents. Compounds carrying fluoro, bromo, nitro, and other groups on the benzene ring have shown potent antimicrobial activity against various microorganisms (Liaras et al., 2011).

  • Material in Liquid Crystals Benzene derivatives, especially those substituted with fluoro and nitro groups, find applications in the synthesis of liquid crystals. The influence of terminal and lateral substituents in benzene rings on the phase transition temperatures and stability of smectic phases in liquid crystals has been a subject of study (Dabrowski et al., 1995).

  • Fluorination Studies Compounds structurally related to Benzene, 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)- are used in fluorination studies. For example, the fluorination of 1,3-Bis-(trifluoromethyl)benzene has provided insights into reaction pathways and products in fluorination reactions (Parsons, 1972).

  • Crystallographic Analysis The crystal structures of compounds containing trifluoromethyl and halogen groups, akin to Benzene, 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)-, are often analyzed to understand their molecular geometry and interactions. These studies reveal information about dihedral angles, hydrogen bonding, and π–π stacking interactions (Kant et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if it comes into contact with skin or eyes .

properties

IUPAC Name

5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXKUVVSMRFFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)-

CAS RN

889459-12-5
Record name 5-bromo-2-fluoro-1-nitro-3-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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